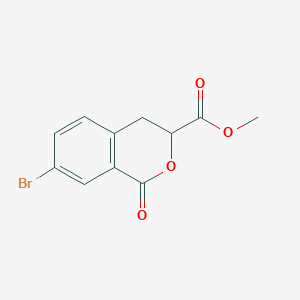

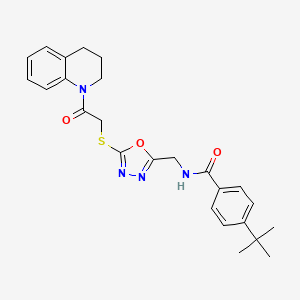

![molecular formula C17H18N2O B2356931 2-[1-Benzylbenzimidazol-2-yl]propan-2-ol CAS No. 912902-07-9](/img/structure/B2356931.png)

2-[1-Benzylbenzimidazol-2-yl]propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[1-Benzylbenzimidazol-2-yl]propan-2-ol” is an organic compound that likely contains a benzimidazole ring (a fused benzene and imidazole ring) and a propan-2-ol group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of the benzimidazole ring and the propan-2-ol group. The benzimidazole ring is a fused ring structure that is aromatic and planar, while the propan-2-ol group would introduce a chiral center .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzimidazole ring could contribute to its aromaticity and stability, while the propan-2-ol group could influence its solubility .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-[1-Benzylbenzimidazol-2-yl]propan-2-ol, a compound with a benzimidazole core, is of significant interest in chemical research due to its versatile applications. A study on the gas-phase thermolysis of benzotriazole derivatives, closely related to benzimidazoles, provides insights into the synthesis and kinetics of these compounds. The research revealed that products of pyrolysis include aniline and substituted indoles, offering a pathway for the synthesis of novel benzimidazole derivatives with potential applications in materials science and pharmaceuticals (Dib et al., 2004).

Antitumor Activity

Benzimidazole derivatives have shown promise in the field of oncology. A head-to-head bisbenzimidazole compound demonstrated potent growth inhibition against ovarian carcinoma cell lines, highlighting the potential of benzimidazole derivatives in developing new anticancer therapies. The compound's ability to bind in the DNA minor groove suggests a mechanism of action that could be exploited for targeted cancer treatments (Mann et al., 2001).

Corrosion Inhibition

Benzimidazole and its derivatives have been extensively studied for their corrosion inhibition properties. A theoretical study on benzimidazole and its derivatives highlighted their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study's findings, based on Density Functional Theory, suggest that these compounds could be developed into more efficient and environmentally friendly corrosion inhibitors for industrial applications (Obot & Obi-Egbedi, 2010).

Agricultural Applications

In agriculture, benzimidazole derivatives like carbendazim have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules to enhance their delivery and efficacy as fungicides. This innovative approach aims to improve the release profiles of these compounds, reduce environmental toxicity, and minimize losses due to degradation or leaching, thereby offering a more sustainable solution for plant disease management (Campos et al., 2015).

Analytical Chemistry Applications

Benzimidazole derivatives have been utilized in the development of polyclonal antibodies for detecting fungicides like carbendazim in environmental samples. This application underscores the role of benzimidazole derivatives in improving analytical methodologies for monitoring pesticide residues, thereby contributing to food safety and environmental protection (Zikos et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-benzylbenzimidazol-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-17(2,20)16-18-14-10-6-7-11-15(14)19(16)12-13-8-4-3-5-9-13/h3-11,20H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIDZJAUXPXTDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-Benzylbenzimidazol-2-yl]propan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2356849.png)

![Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B2356851.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2356853.png)

![2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2356857.png)

![3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2356859.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2356863.png)

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2356865.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2356868.png)